Physicochemical Profile vs. Unsubstituted Core
The 3-phenyl substitution in 3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine results in a calculated LogP of 2.95 and a PAMPA-BBB permeability of 81.9 ± 13.2 nm/s [1]. The unsubstituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core is expected to have significantly lower lipophilicity and reduced blood-brain barrier penetration, although direct experimental data for the core scaffold are not reported [2].
| Evidence Dimension | Lipophilicity (LogP) and Blood-Brain Barrier Permeability |
|---|---|
| Target Compound Data | LogP 2.95 (calculated, ChemAxon); PAMPA-BBB permeability 81.9 ± 13.2 nm/s [1] |
| Comparator Or Baseline | 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (unsubstituted core) |
| Quantified Difference | Not quantifiable; class-level inference suggests increased lipophilicity and BBB penetration for 3-phenyl derivative. |
| Conditions | Physicochemical properties calculated using ChemAxon Marvin 19.1.0 software; PAMPA assay performed at pH 7.4 [1] |
Why This Matters
Enhanced lipophilicity and predicted BBB permeability make 3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine a more suitable candidate for CNS-targeted drug discovery programs compared to its unsubstituted core scaffold.
- [1] Table 3. Physicochemical properties and in vitro data used in simulations. Pharmaceutics. 2021;13(10):1626. doi:10.3390/pharmaceutics13101626. View Source
- [2] Henry N, et al. Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds for potential bioactive compounds. Tetrahedron. 2006;62(10):2405-2412. doi:10.1016/j.tet.2005.11.071. View Source
